Arg-gly-asp-ser
概要
説明
Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide that is a key component of the cell attachment domain of fibronectin . It promotes the attachment of rat kidney fibroblasts to fibronectin and synthetic fibronectin peptides coupled to protein-coated plastic . It also inhibits integrin receptor function, decreases systemic inflammation via inhibition of collagen-triggered activation of leukocytes, and attenuates the expression of inflammatory cytokines, iNOS, and MMP-9 .
Synthesis Analysis
The synthesis of Arg-Gly-Asp-Ser involves the use of ionizable lipids, which can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . The LNPs are formulated using microfluidic devices and screened in vitro for size, mRNA encapsulation efficiency, transfection efficiency, and cell viability .Molecular Structure Analysis
The empirical formula of Arg-Gly-Asp-Ser is C15H27N7O8, and it has a molecular weight of 433.42 . The SMILES string representation of its structure is NC@@H=N)C(=O)NCC(=O)NC@@H=O)C(=O)NC@@HC(O)=O .科学的研究の応用
Thrombolysis Therapy
- Scientific Field : Medical Science, Pharmacology .
- Application Summary : RGDS has been used in the development of a novel biodegradable delivery nanosystem to carry drugs to target thrombus, reduce the dosage of the drug, and system side effects .
- Methods of Application : A novel urokinase/poly- α, β - d, l -aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
- Results or Outcomes : The thrombolytic potency (1288.19 ± 155.20 U/mg) of the UK/PD-RGDS complex nano-globule (18–130 nm) was 1.3 times that of commercial UK (966.77 ± 148.08 U/mg). In vivo, the UK/PD-RGDS complex (2000 IU/kg) could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK (20,000 IU/kg) .
Stabilization of Long-Term Potentiation
- Scientific Field : Neuroscience .
- Application Summary : RGDS peptides have been used to block the extracellular interactions of adhesion receptors belonging to a subclass of the integrin family, which are tested for their effects on the stabilization of long-term potentiation (LTP) in hippocampal slices .
- Methods of Application : Infusions of integrin antagonists after application of theta bursts resulted in the occurrence of a decremental form of LTP .
- Results or Outcomes : The results indicate that a matrix recognition event occurring several minutes after induction of LTP is a necessary step in the stabilization of potentiated synapses .
Cell Attachment Study
- Scientific Field : Cell Biology .
- Application Summary : RGDS has been used to study its effects on cell attachment in rats .
- Methods of Application : Cells were pretreated with RGDS to assess the role of integrin in the cell attachment process .
- Results or Outcomes : The study helped in understanding the interaction of fibrinogen with erythrocytes occurs through integrin related receptor .
Development of Therapies for Glioblastoma
- Scientific Field : Oncology .
- Application Summary : RGDS has been used in the development of therapies for Glioblastoma (GBM), the most lethal and common malignant primary brain tumor in adults . A hydrogel with mechanical properties compatible with the brain and the ability to disrupt the dynamic and reciprocal interaction between fibronectin and tumor cells was produced .
- Methods of Application : High-molecular-weight hyaluronic acid (HMW-HA) functionalized with RGDS was used to produce the polymeric matrix. Liposomes encapsulating doxorubicin (DOX) were also included in the hydrogel to kill GBM cells .
- Results or Outcomes : The resulting hydrogel containing liposomes with therapeutic DOX concentrations presented rheological properties like a healthy brain. In vitro assays demonstrated that unmodified HMW-HA hydrogels only caused GBM cell killing after DOX incorporation. Conversely, RGDS-functionalized hydrogels displayed per se cytotoxicity .
Thrombolysis Therapy (Enhanced)
- Scientific Field : Medical Science, Pharmacology .
- Application Summary : An enhanced version of the thrombolysis therapy application was developed using a novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) .
- Methods of Application : The UK/PD-RGDS complex was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
- Results or Outcomes : The thrombolytic potency of the UK/PD-RGDS complex nano-globule was 1.3 times that of commercial UK. In vivo, the UK/PD-RGDS complex could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK .
Inhibition of Fibronectin in Glioblastoma
- Scientific Field : Oncology .
- Application Summary : RGDS has been used to inhibit fibronectin in Glioblastoma (GBM), a common malignant primary brain tumor in adults . A hydrogel with mechanical properties compatible with the brain and the ability to disrupt the dynamic and reciprocal interaction between fibronectin and tumor cells was produced .
- Methods of Application : High-molecular-weight hyaluronic acid (HMW-HA) functionalized with RGDS was used to produce the polymeric matrix. Liposomes encapsulating doxorubicin (DOX) were also included in the hydrogel to kill GBM cells .
- Results or Outcomes : The resulting hydrogel containing liposomes with therapeutic DOX concentrations presented rheological properties like a healthy brain. In vitro assays demonstrated that unmodified HMW-HA hydrogels only caused GBM cell killing after DOX incorporation. Conversely, RGDS-functionalized hydrogels displayed per se cytotoxicity .
Enhanced Thrombolysis Therapy
- Scientific Field : Medical Science, Pharmacology .
- Application Summary : An enhanced version of the thrombolysis therapy application was developed using a novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) .
- Methods of Application : The UK/PD-RGDS complex was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
- Results or Outcomes : The thrombolytic potency of the UK/PD-RGDS complex nano-globule was 1.3 times that of commercial UK. In vivo, the UK/PD-RGDS complex could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920002 | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-gly-asp-ser | |
CAS RN |
91037-65-9 | |
Record name | Arginyl-glycyl-aspartyl-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIBRONECTIN TETRAPEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。